LogP Increase Driven by Bromine Substitution: 3-Bromothieno[2,3-c]pyridine vs. Parent Thieno[2,3-c]pyridine
Introduction of the bromine atom at the 3-position of the thieno[2,3-c]pyridine scaffold produces a quantifiable increase in lipophilicity. The parent thieno[2,3-c]pyridine (CAS 272-12-8) has a reported LogP of 2.30 , whereas 3-bromothieno[2,3-c]pyridine exhibits a calculated LogP of 3.06 [1]. This ΔLogP of +0.76 log units represents a meaningful shift in partitioning behavior that influences membrane permeability, passive absorption, and chromatographic retention—factors critical for both medicinal chemistry optimization and analytical method development.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.06 (calculated) |
| Comparator Or Baseline | Thieno[2,3-c]pyridine (parent scaffold): LogP = 2.30 (calculated) |
| Quantified Difference | ΔLogP = +0.76 log units (approximately 5.8-fold increase in octanol/water partition coefficient) |
| Conditions | Calculated LogP values from authoritative compound databases; target compound data from Molbase, comparator data from ChemSrc |
Why This Matters
The increased lipophilicity of the brominated analog enhances membrane permeability potential, making it a more suitable starting point for cell-permeable kinase inhibitor design compared to the non-halogenated parent scaffold.
- [1] Molbase. 3-Bromothieno[2,3-c]pyridine (CAS 28783-17-7) Physicochemical Properties. LogP: 3.05880; PSA: 41.13000. Available at: https://mip.molbase.cn/baike/1449 (Accessed April 2026). View Source
